N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclopentylamino-acetylthio moiety at position 5 and a 4-(piperidin-1-ylsulfonyl)benzamide group at position 2. The thiadiazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The cyclopentylamino and piperidinylsulfonyl groups likely enhance target binding via hydrophobic interactions and hydrogen bonding, respectively.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S3/c27-18(22-16-6-2-3-7-16)14-31-21-25-24-20(32-21)23-19(28)15-8-10-17(11-9-15)33(29,30)26-12-4-1-5-13-26/h8-11,16H,1-7,12-14H2,(H,22,27)(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYPKIEUHAWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid
The sulfonamide moiety is installed through a two-step protocol:
- Sulfonation : Treatment of 4-mercaptobenzoic acid with chlorosulfonic acid yields 4-sulfobenzoic acid.
- Sulfonamide Formation : Reaction with piperidine in the presence of POCl₃ generates 4-(piperidin-1-ylsulfonyl)benzoic acid.
Reaction Conditions :
- Solvent : Dichloromethane (DCM).
- Base : Triethylamine (TEA) to neutralize HCl byproducts.
- Temperature : 0–5°C during sulfonation, room temperature for amidation.
Thiadiazole Ring Construction
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide undergoes cyclization with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Key Steps :
Functionalization of Thiadiazole
The thiol group is alkylated with 2-bromoethylcyclopentylamide to introduce the side chain:
$$
\text{Thiadiazole-SH} + \text{BrCH}2\text{C(O)NHCyclopentyl} \xrightarrow{\text{Base}} \text{Thiadiazole-S-CH}2\text{C(O)NHCyclopentyl}
$$
Optimized Parameters :
- Base : Sodium hydride (NaH) in DMF.
- Temperature : 0°C to room temperature.
- Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc).
Amide Coupling and Final Assembly
Activation of 4-(Piperidin-1-ylsulfonyl)benzoic Acid
The carboxylic acid is activated using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
$$
\text{Acid} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$
Coupling with Thiadiazole Amine
The activated ester reacts with 5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine:
$$
\text{Active ester} + \text{Thiadiazole-NH}_2 \rightarrow \text{Target compound} + \text{HOBt}
$$
Conditions :
- Solvent : Acetonitrile or DCM.
- Reaction Time : 12–24 hours at room temperature.
- Purification : Recrystallization from ethanol/water (7:3).
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis
Patent WO2012046882A1 describes solid-phase methods for oxazepane derivatives. Adapting this, the thiadiazole could be assembled on resin, though scalability issues may arise.
Challenges and Optimization Strategies
- Thioether Oxidation : The thioether group is prone to oxidation. Use of inert atmospheres (Ar/N₂) and antioxidants (e.g., BHT) is critical.
- Regioselectivity in Thiadiazole Formation : Controlled pH and temperature prevent isomerization.
- Amide Racemization : Low-temperature coupling and racemization-suppressing agents (e.g., HOBt) mitigate this.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The piperidine sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H27N5O4S3
- Molecular Weight : 509.7 g/mol
- CAS Number : 897757-90-3
The structure includes a thiadiazole moiety known for its diverse pharmacological properties, which may include antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial properties. In studies involving similar derivatives, moderate to strong antibacterial activity was reported against various strains, including Salmonella typhi and Bacillus subtilis. The incorporation of the cyclopentylamino and piperidinyl groups may enhance this activity through improved binding interactions with bacterial targets.
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Thiadiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation in vitro. Studies have shown that modifications in the thiadiazole ring can lead to enhanced cytotoxicity against various cancer cell lines . Further investigations are required to elucidate the specific mechanisms of action for this compound.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways. For example, docking studies have suggested that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and leukotriene biosynthesis . This property could position it as a candidate for treating inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that derivatives of thiadiazole can exhibit a range of biological activities including:
These activities are often attributed to the ability of the compounds to interact with various biological targets, leading to significant physiological effects.
In Silico Studies
Molecular docking simulations have been extensively used to predict the binding affinities of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with target proteins. These studies provide insights into how structural modifications can influence biological activity and help guide future synthesis efforts aimed at optimizing efficacy .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of thiadiazole derivatives:
- A study on similar compounds indicated that introducing different substituents on the thiadiazole ring significantly altered their antibacterial potency and selectivity against specific bacterial strains .
- Another investigation demonstrated that piperidine-containing derivatives showed enhanced anti-inflammatory effects compared to their non-piperidine counterparts, suggesting a synergistic effect when combined with thiadiazole structures .
Mechanism of Action
The mechanism of action of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and piperidine sulfonyl group could play key roles in binding to these targets, while the benzamide moiety may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations:
Piperidine vs. Piperidine-containing analogs (e.g., 7a-7l) show anticancer activity (IC₅₀: ~18–25 µM), suggesting that the target compound’s sulfonyl-piperidine group may enhance solubility or binding kinetics .
Sulfonyl vs. Methoxyphenyl Substituents :
- The 4-(piperidin-1-ylsulfonyl)benzamide group in the target compound differs from the 3,4,5-trimethoxyphenyl group in ’s derivatives. The methoxyphenyl analogs exhibit moderate anticancer activity (55.71% inhibition at 5 µM), while sulfonyl groups are associated with improved pharmacokinetic properties (e.g., metabolic stability) .
Thiadiazole vs. Thiazolidinone Cores: Thiazolidinone derivatives () prioritize antimicrobial activity (pMICam: 1.86 µM/mL), whereas thiadiazole-based compounds (target compound and analogs) are more frequently linked to anticancer applications. This highlights the core structure’s influence on bioactivity .
Bioactivity Profile Clustering and Structure-Activity Relationships (SAR)
demonstrates that compounds with similar bioactivity profiles cluster together hierarchically, correlating strongly with shared structural motifs . For example:
- Hydrophobic substituents (e.g., cyclopentylamino, piperidinyl) enhance membrane permeability and target binding in lipophilic environments.
- Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., acetylcholinesterase) .
- Thioether linkages (as in the target compound’s acetylthio group) may modulate redox activity or metabolic stability .
The target compound’s unique combination of cyclopentylamino and piperidinylsulfonyl groups suggests a distinct bioactivity cluster compared to analogs with simpler alkyl or aryl substitutions.
Quantitative Structure-Activity Relationship (QSAR) Insights
’s QSAR studies emphasize the role of topological parameters (e.g., Kier’s α shape index) and electronic descriptors (e.g., HOMO energy) in predicting bioactivity . For the target compound:
- The piperidinylsulfonyl group likely contributes to a high cosmic total energy (cos E), enhancing electrostatic interactions with targets.
- The thiadiazole core may lower HOMO energy, reducing susceptibility to oxidation and improving metabolic stability compared to thiazolidinones.
Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure
The compound features a thiadiazole ring, which is known for its role in various biological activities. The structure can be broken down into key components:
- Thiadiazole moiety : Known for antimicrobial and anticancer properties.
- Piperidine sulfonamide : Enhances solubility and potential receptor interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| C1 | Bacteriostatic against K. pneumoniae | 32.6 | |
| C4 | Efflux pump inhibition in E. coli | 47.5 | |
| C2 | Antifungal against A. niger | 25.0 |
These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its unique substitutions.
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. The compound under review may exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | N-(5-thiadiazole) | 0.17 | Inhibition of VEGFR-2 |
| HepG2 | N-(5-thiadiazole) | 0.19 | Induction of apoptosis via Bax/Bcl-2 ratio |
In vitro studies have indicated that compounds with similar structures induce cell cycle arrest and apoptosis in cancer cells, suggesting that the compound could be a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Studies : A study on novel thiadiazole derivatives showed that certain compounds inhibited biofilm formation effectively against K. pneumoniae and E. coli, demonstrating their potential as antibiofilm agents .
- Cytotoxicity Evaluation : In a comparative study of several thiadiazole derivatives against MCF-7 and HepG2 cell lines, compounds with structural similarities to N-(5-thiadiazole) exhibited significant selective cytotoxicity towards cancerous cells over normal cells .
- Mechanistic Insights : Research has indicated that the introduction of specific substituents on the thiadiazole ring enhances interaction with biological targets like kinases involved in cancer progression, leading to improved therapeutic efficacy .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, thioether formation, and sulfonylation. Key steps include:
- Thiadiazole Core Formation : React thiosemicarbazide derivatives with cyclopentylamine-containing precursors under acidic conditions (e.g., POCl₃) at 80–90°C .
- Thioether Linkage : Use nucleophilic substitution with 2-(cyclopentylamino)-2-oxoethyl thiol in DMF or dichloromethane, requiring pH control (8–9) to prevent side reactions .
- Sulfonylation : Introduce the piperidin-1-ylsulfonyl group via coupling reagents (e.g., HATU) in anhydrous solvents, monitored by TLC .
Critical Parameters : Temperature control (±2°C), solvent purity (DMF preferred for solubility), and inert atmospheres (N₂/Ar) to avoid oxidation of thiol intermediates .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
A combination of techniques ensures structural fidelity:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and sulfonyl groups. For example, the piperidinyl sulfonyl group shows distinct downfield shifts at δ 3.2–3.5 ppm (¹H) and δ 45–50 ppm (¹³C) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 582.12) and detects impurities .
- X-ray Crystallography : Resolves conformational ambiguities, such as the dihedral angle between the benzamide and thiadiazole rings (typically 60–70°) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for amides) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions, sample purity, or cellular models. Strategies include:
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Orthogonal Assays : Compare results across in vitro (e.g., enzyme inhibition) and in cellulo (e.g., cytotoxicity) models. For example, if a study reports anticancer activity but another shows no effect, test both cell lines (e.g., HeLa vs. MCF-7) under standardized protocols .
- Structural Reanalysis : Verify stereochemistry via X-ray or NOESY NMR, as incorrect assignments (e.g., cis vs. trans amides) can alter binding .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on modifying substituents critical to target interaction:
- Thiadiazole Substituents : Replace the cyclopentyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to probe steric effects .
- Sulfonyl Group Variation : Substitute piperidinyl with morpholino or pyrrolidinyl to assess hydrogen-bonding capacity .
- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity .
Example SAR Table (adapted from ):
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | Cyclopentyl → Cyclohexyl | 0.45 | EGFR |
| B | Piperidinyl → Morpholino | 0.78 | PI3K |
| C | -H → -NO₂ (benzamide) | 0.12 | PARP |
Advanced: What strategies optimize solubility and stability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : React the free base with HCl or citrate to improve bioavailability .
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Hydrolysis of the thioether linkage is a common degradation pathway; adjust formulation pH to 6–7 to mitigate this .
Advanced: How to analyze intermolecular interactions and binding modes computationally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinase domains). The thiadiazole sulfur often forms π-sulfur interactions with aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key interactions include hydrogen bonds between the sulfonyl group and Lys123 .
- QM/MM Calculations : Evaluate electron density maps for charge transfer between the benzamide and active-site histidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
